molecular formula C23H24N4O4S2 B2894438 N-(5-acetamido-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-98-2

N-(5-acetamido-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2894438
CAS RN: 941874-98-2
M. Wt: 484.59
InChI Key: WNXOCBBBAZMHRQ-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition and Cancer Treatment

N-(5-acetamido-2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is structurally similar to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). GLS inhibitors like BPTES have been studied for their therapeutic potential in treating cancer. Some BPTES analogs have shown promise in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting the potential of such compounds in cancer research (Shukla et al., 2012).

Antimicrobial and Anti-inflammatory Properties

This compound-related compounds have been shown to possess significant antimicrobial and anti-inflammatory properties. For instance, acetamido pyrrolyl azoles have demonstrated antimicrobial activity against various bacteria and fungi, as well as potential anti-inflammatory effects (Sowmya et al., 2017).

Anticancer and Antiviral Activities

Compounds structurally related to this compound have also shown promising anticancer and antiviral activities. For example, 2‐pyrazoline‐substituted 4‐thiazolidinones were evaluated for their in vitro anticancer activity, with some compounds demonstrating selective inhibition of leukemia cell lines (Havrylyuk et al., 2013).

Enzyme Inhibition and Drug Development

The similarity of this compound to other thiazolyl compounds suggests its potential in enzyme inhibition and drug development. For instance, chloroacetamide herbicides and their metabolites have been studied for their enzyme inhibition properties, which could be relevant in designing new drugs (Coleman et al., 2000).

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-14-4-6-16(7-5-14)25-22(30)13-33-23-26-18(12-32-23)11-21(29)27-19-10-17(24-15(2)28)8-9-20(19)31-3/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXOCBBBAZMHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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